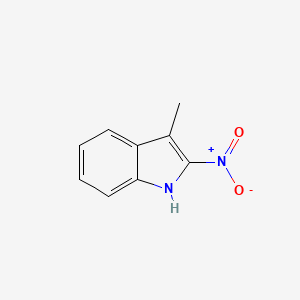

3-methyl-2-nitro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-nitro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-7-4-2-3-5-8(7)10-9(6)11(12)13/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEJZNNHCIARTSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=CC=CC=C12)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60578513 | |

| Record name | 3-Methyl-2-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19869-26-2 | |

| Record name | 3-Methyl-2-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 3 Methyl 2 Nitro 1h Indole Scaffolds

Electrophilic Reactivity of 3-Nitroindoles

The presence of a nitro group at the C3 position of an indole (B1671886) ring renders the heterocyclic system electron-deficient, making it susceptible to attack by electron-rich species. rsc.org The electrophilicity of 3-nitroindole derivatives has been quantified and found to be surprisingly high for aromatic compounds, comparable to that of nitrostyrenes. rsc.org This enhanced electrophilic character is central to their reactivity, enabling a variety of functionalizations that are otherwise challenging to achieve with standard indole chemistry.

The electron-deficient C2-C3 bond of 3-nitroindoles readily reacts with a variety of nucleophiles. rsc.org This reactivity has been exploited to forge new carbon-carbon and carbon-heteroatom bonds, primarily at the C2 position. For instance, 3-nitro-1-(phenylsulfonyl)indole undergoes addition reactions with aryl- and hetaryllithium nucleophiles to produce 2-substituted-3-nitroindoles. researchgate.net The reaction mechanism typically involves the nucleophilic addition of the lithium compound to the C2 position of the indole, followed by the elimination of the sulfinate anion and prototropy. researchgate.net

In some cases, the initial adduct can be isolated as a trans-indoline derivative, particularly when using nucleophiles like 2-lithioindoles. researchgate.net This highlights the ability of 3-nitroindoles to engage in dearomative functionalization upon reaction with nucleophiles. The choice of nucleophile and reaction conditions can influence whether the final product is a substituted indole (following elimination) or a stable, functionalized indoline (B122111) (via dearomatization).

| Entry | Nucleophile | Product(s) | Yield (%) |

|---|---|---|---|

| 1 | 2-Thienyllithium | 2-(Thiophen-2-yl)-3-nitro-1H-indole | 78 |

| 2 | 3-Thienyllithium | 2-(Thiophen-3-yl)-3-nitro-1H-indole | 81 |

| 3 | 2-Furyllithium | 2-(Furan-2-yl)-3-nitro-1H-indole | 77 |

| 4 | N-Boc-pyrrol-2-yllithium | Indole and Indoline mixture | 56 (Indole), 9 (Indoline) |

| 5 | N-SO₂Ph-indol-2-yllithium | Indole and Indoline mixture | 31 (Indole), 27 (Indoline) |

A significant pathway in the reactivity of 3-nitroindoles is dearomatization, which provides access to densely functionalized indoline scaffolds. rsc.org These processes enrich the scope of C2-C3 functionalizations and have established 3-nitroindoles as key substrates for dearomatization strategies. rsc.org Palladium-catalyzed dearomative [3+2] cycloaddition between 3-nitroindoles and vinylcyclopropanes, for example, yields stereodefined cyclopenta[b]indolines. acs.org

Similarly, base-controlled dearomative [3+2] cycloadditions between 3-nitroindoles and fumaric acid amide esters can be directed to produce different functionalized pyrrolo[2,3-b]indole (B14758588) derivatives with high chemoselectivity by simply changing the base. rsc.org These reactions underscore the utility of 3-nitroindoles in constructing complex, three-dimensional structures from simple aromatic precursors through the functionalization of the C2-C3 bond.

Cycloaddition reactions are a powerful tool for leveraging the electrophilic nature of 3-nitroindoles to build complex polycyclic systems. nih.gov Both [3+2] and [4+2] cycloadditions have been successfully developed, leading to a variety of dearomatized indol(in)e structures. rsc.orgresearchgate.net These reactions often proceed with high stereoselectivity and allow for the rapid construction of molecular complexity. For instance, 3-nitroindoles react with highly substituted γ-allenoates in the presence of a phosphine (B1218219) catalyst in a formal (3+2) cycloaddition to give tricyclic cycloadducts. nih.gov

The inherent electrophilicity of 3-nitroindoles is sufficient to drive cycloaddition reactions even without a catalyst. rsc.org A notable example is the reagentless [4+2] cycloaddition (Diels-Alder reaction) between 3-nitroindoles and electron-rich dienes like Danishefsky's diene. This reaction proceeds smoothly at room temperature to furnish the dearomatized cycloadducts in good yields, demonstrating that 3-nitroindoles can act as potent dienophiles without external activation. rsc.org

The mechanisms of cycloaddition reactions involving 3-nitroindoles can be complex and are often elucidated using computational methods like Density Functional Theory (DFT). nih.gov For the formal [3+2] cycloaddition between 3-nitroindoles and allenoates, DFT computations have shed light on the multi-step reaction mechanism and the origins of the observed selectivities. nih.gov

Depending on the reactants and conditions, these cycloadditions can proceed through different molecular mechanisms, including polar one-step or stepwise zwitterionic pathways. mdpi.com For the [3+2] cycloaddition of azides to nitroolefins, a related class of electron-deficient compounds, DFT calculations revealed a rate-limiting cycloaddition step that proceeds via an asynchronous transition state. nih.gov Distortion/interaction-activation strain analysis has shown that the major regioisomeric pathway benefits from a less-distorted transition state, while intermolecular interactions, including electrostatic and dispersion forces, dominate the preference for one cycloadduct over another. nih.gov

Cycloaddition Reactions (e.g., [4+2] Cycloadditions)

Transformations Involving the Nitro Group

Beyond the reactivity of the indole ring itself, the nitro group is a versatile functional handle that can undergo various transformations. One of the most fundamental reactions is its reduction to an amine. This transformation dramatically alters the electronic nature of the substituent, converting a strongly electron-withdrawing group into a strongly electron-donating one, which in turn modifies the reactivity of the entire molecule.

The reduction of aromatic nitro groups to primary amines is a well-established process in organic synthesis. masterorganicchemistry.com This can be achieved through several methods:

Catalytic Hydrogenation: Using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) is a common and effective method. masterorganicchemistry.com

Metal/Acid Reduction: The use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) is also a widely used protocol for this conversion. masterorganicchemistry.com

This reduction transforms 3-methyl-2-nitro-1H-indole into 3-methyl-1H-indol-2-amine, a valuable building block for the synthesis of more complex heterocyclic systems and biologically active molecules.

Reduction of the Nitro Group to Amino Functionalities

The transformation of the nitro group into an amino functionality is a fundamental and versatile reaction in organic synthesis, providing a gateway to a wide array of derivatives. The reduction of the nitro group in 2-nitroindoles is a critical step for building more complex molecular architectures. This process typically proceeds through a stepwise pathway involving nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. google.com

A variety of methods have been established for the reduction of aromatic nitro compounds, many of which are applicable to the 3-methyl-2-nitro-1H-indole scaffold. Catalytic hydrogenation is a preferred industrial method, often employing catalysts such as palladium on carbon (Pd/C), platinum, or nickel under a hydrogen atmosphere. google.com Chemical reduction methods offer a broad spectrum of selectivities and functional group tolerances. organic-chemistry.org Reagents like zinc, tin, or iron powder in the presence of an acid (e.g., HCl) are classic choices for this transformation. More modern and milder protocols utilize reagents such as sodium dithionite, or metal-free systems like trichlorosilane (B8805176) (HSiCl₃) in combination with a tertiary amine. organic-chemistry.org Hydrazine (B178648) hydrate (B1144303), often used with a catalyst like Raney nickel or in microwave-assisted reactions, is also effective for converting nitroindoles into their amino counterparts. researchgate.netnih.gov

The resulting 2-amino-3-methyl-1H-indole is a valuable intermediate, primed for further synthetic manipulations such as diazotization, acylation, or condensation reactions to form fused heterocyclic systems.

| Reducing Agent/System | Typical Conditions | Key Features |

| H₂/Pd/C | H₂ gas, solvent (e.g., EtOH, EtOAc) | Highly efficient, common in industrial applications. |

| Zn/HCl | Acidic aqueous medium | Inexpensive, robust, classic method. |

| Fe/NH₄Cl | Neutral conditions, aqueous ethanol | Milder than Zn/HCl, good for sensitive substrates. |

| Hydrazine Hydrate (N₂H₄·H₂O) | With catalyst (e.g., Raney Ni) or microwave heating | Effective for indole systems, can be high-yielding. nih.gov |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic systems | Mild reducing agent, useful for certain substrates. |

| Trichlorosilane (HSiCl₃)/Amine | Anhydrous solvent | Metal-free reduction, tolerates many functional groups. organic-chemistry.org |

Reductive Rearrangements and Subsequent Derivatizations

The reduction of nitroindoles can sometimes be accompanied by or followed by molecular rearrangements, leading to novel heterocyclic structures. While direct reductive rearrangements of 3-methyl-2-nitro-1H-indole are specific to the reaction conditions, the resulting 2-amino-3-methyl-1H-indole is a precursor for various derivatizations that may involve skeletal changes.

For instance, reactions of substituted nitroindoles with reagents like ethyl isocyanoacetate can lead to rearranged products. A study on 5-chloro-3-nitro-1-(phenylsulfonyl)indole showed that its reaction with ethyl isocyanoacetate and a base resulted in the formation of a rearranged ethyl 5-chloro-1,8-dihydro-8-(phenylsulfonyl)pyrrolo[2,3-b]indole-2-carboxylate. researchgate.net This type of transformation highlights the potential for the nitro-indole scaffold to participate in complex cyclization and rearrangement sequences.

Furthermore, the generation of the 3-aminoindole motif opens pathways to a variety of derivatives. The synthesis of 3-aminoindoles can be achieved through multi-step sequences, such as the reaction between indoles and nitrostyrene (B7858105) to form spiro[indole-3,5'-isoxazoles], which can then be converted to the desired 3-aminoindoles using hydrazine hydrate under microwave irradiation. mdpi.com These aminated products are key building blocks for synthesizing fused pyrimido[5,4-b]indole derivatives through reactions with isocyanates, isothiocyanates, or cyanamides.

Site-Selective Functionalization of the Indole Nucleus

The indole ring possesses multiple C-H bonds with different reactivities, allowing for site-selective functionalization to introduce new substituents and build molecular complexity.

C-H Functionalization Strategies (General Indole Framework)

The C-H bonds of the indole nucleus exhibit a clear reactivity hierarchy. The C3 position is the most nucleophilic and typically the most reactive towards electrophiles. chim.it When the C3 position is substituted, as in 3-methyl-2-nitro-1H-indole, functionalization often targets the C2 position. However, the presence of the nitro group at C2 deactivates this position towards electrophilic attack. Consequently, attention shifts to the less reactive C-H bonds on the benzene (B151609) portion of the scaffold (C4, C5, C6, and C7). chim.itnih.gov

Transition-metal-catalyzed C-H activation has become a powerful tool for directly functionalizing these less reactive sites. rsc.org Methodologies have been developed for site-selective arylation, alkenylation, and alkynylation at various positions on the indole's benzenoid ring. nih.govbohrium.com These reactions often rely on directing groups, which are temporarily installed on the indole nitrogen to steer the metal catalyst to a specific C-H bond (e.g., at C4 or C7). nih.gov Cross-dehydrogenative coupling (CDC) reactions have also emerged as an atom-economical method for forming C-C bonds directly from two different C-H bonds without pre-functionalization. chim.it

Reactivity of the Methyl Group at C3

The methyl group at the C3 position of the indole ring is not merely a passive substituent. Its protons are acidic enough to be removed by a strong base, generating an anion that can react with electrophiles. More significantly, the C3-methyl group can be functionalized by analogy to gramine (B1672134), a naturally occurring indole alkaloid with a dimethylaminomethyl group at C3. mdpi.com In gramine, the dimethylamine (B145610) moiety acts as an excellent leaving group, facilitating nucleophilic substitution at the methylene (B1212753) carbon. mdpi.com

This reactivity can be harnessed for the C3-methyl group. For example, radical bromination could convert the methyl group into a bromomethyl group, which is a versatile handle for introducing a wide range of nucleophiles. This strategy allows for the elongation of the side chain at the C3 position, a common tactic in the synthesis of tryptamine (B22526) analogues and other biologically active molecules. For example, the reaction of gramine with 2-nitropropane (B154153) in the presence of sodium hydroxide (B78521) leads to the formation of 3-(2-methyl-2-nitropropyl)-1H-indole, demonstrating the displacement of the dimethylamino group by a nitroalkane-derived nucleophile. nih.gov

Cascade and Domino Reactions Incorporating 3-Methyl-2-nitro-1H-indole

Cascade, or domino, reactions are highly efficient synthetic strategies where multiple bond-forming events occur in a single operation without isolating intermediates. The 3-methyl-2-nitro-1H-indole scaffold can be a valuable participant in such sequences.

A key strategy involves an initial transformation of one of the functional groups, which then triggers subsequent reactions. For example, the reduction of the C2-nitro group to an amine can be the first step in a cascade sequence. The newly formed nucleophilic amino group can then participate in an intramolecular cyclization with another functional group, either pre-existing on the indole or introduced in the same pot.

An illustrative example from a related system involves the reaction of indoles with nitroalkenes, which can lead to the formation of inert 3-(2-nitroethyl)-1H-indole byproducts. nih.govmdpi.com A subsequent activation step can transform these byproducts into nitriles through a cascade process involving spirocyclization and rearrangement. nih.govmdpi.com While not starting directly from 3-methyl-2-nitro-1H-indole, this demonstrates how a nitro-functionalized indole can be involved in complex, multi-step transformations, highlighting the potential for designing similar cascade reactions beginning with the title compound.

Influence of Substituents on Reaction Outcomes

In 3-methyl-2-nitro-1H-indole, the two substituents on the pyrrole (B145914) ring have opposing electronic effects.

The Nitro Group (-NO₂) at C2 is a powerful electron-withdrawing group, primarily through a resonance effect (-R effect). It strongly deactivates the indole ring towards electrophilic substitution, making reactions like Friedel-Crafts acylation or nitration on the benzene ring more difficult compared to unsubstituted indole. cutm.ac.in

The Methyl Group (-CH₃) at C3 is a weak electron-donating group through an inductive effect (+I effect). It activates the indole ring, though its effect is largely overshadowed by the deactivating nitro group.

The net effect is a significantly less nucleophilic indole system. For electrophilic substitution on the benzene ring, the directing influence of existing substituents is crucial. The indole nitrogen directs electrophiles to the C4 and C6 positions. However, the powerful deactivating nature of the C2-nitro group will generally slow any such reaction. libretexts.org

The influence of additional substituents on the benzene ring would follow established principles of electrophilic aromatic substitution. Electron-donating groups (e.g., -OCH₃, -CH₃) would activate the ring and generally direct incoming electrophiles to their ortho and para positions, while electron-withdrawing groups (e.g., -Cl, -Br, -NO₂) would deactivate the ring and direct to the meta position relative to themselves. libretexts.orgrsc.org For instance, studies on the nitration of substituted indoles show that the steric hindrance of a substituent at the C4 position can have a significant impact on the reaction's success, sometimes more so than electronic effects. rsc.org

| Substituent | Position | Electronic Effect | Influence on Reactivity (Electrophilic Aromatic Substitution) |

| -NO₂ | C2 | Strong Electron-Withdrawing (-R, -I) | Strong deactivation of the entire indole nucleus. |

| -CH₃ | C3 | Weak Electron-Donating (+I) | Weak activation, largely masked by the C2-nitro group. |

| -NH- (pyrrole) | N1 | Electron-Donating (+R) | Activates the benzene ring, but overall reactivity is low due to C2-NO₂. |

| -OCH₃ (on benzene ring) | e.g., C5 | Strong Electron-Donating (+R) | Activation of the benzene ring; ortho, para-directing. |

| -Cl (on benzene ring) | e.g., C5 | Weak Electron-Withdrawing (-I) | Deactivation of the benzene ring; ortho, para-directing. |

Mechanistic Investigations of Nitration and Subsequent Reactions

Elucidation of Radical Nitration Mechanisms

Radical nitration offers an alternative to traditional electrophilic methods, often proceeding under milder conditions. The use of reagents like sodium nitrite (B80452) (NaNO₂) in conjunction with an oxidant such as potassium persulfate (K₂S₂O₈) has been shown to effectively nitrate (B79036) indoles through a radical-mediated process. researchgate.net

In the NaNO₂/K₂S₂O₈ system, the persulfate dianion (S₂O₈²⁻) is thermally or otherwise activated to generate the sulfate (B86663) radical anion (SO₄•⁻). This highly reactive species plays a pivotal role in initiating the radical cascade. The sulfate radical anion can oxidize the nitrite ion (NO₂⁻) to generate the nitrogen dioxide radical (•NO₂), a key nitrating agent in this mechanism. researchgate.netorganic-chemistry.org

The •NO₂ radical is a potent electrophile that can attack the electron-rich indole (B1671886) ring. For 3-methyl-1H-indole, the attack is directed to the C2 position, leading to the formation of a nitro-substituted intermediate.

Mechanistic studies have revealed that the radical nitration of indoles does not proceed directly to the nitro product. Instead, an initial reaction leads to the formation of a 3-nitrosoindole intermediate. This intermediate can exist in equilibrium with its tautomeric oxime form. researchgate.net

Based on experimental evidence, a plausible radical pathway for the nitration of 3-methyl-1H-indole using the NaNO₂/K₂S₂O₈ system can be proposed. The key steps involve:

Generation of Sulfate Radical Anions: Thermal decomposition of K₂S₂O₈ yields sulfate radical anions (SO₄•⁻).

Formation of Nitrogen Dioxide Radicals: The sulfate radical anion oxidizes NaNO₂ to produce the nitrogen dioxide radical (•NO₂).

Attack on the Indole Ring: The •NO₂ radical attacks the C2 position of 3-methyl-1H-indole.

Formation of a Nitroso Intermediate: This attack leads to the formation of a 3-methyl-2-nitroso-1H-indole intermediate.

Oxidation to the Nitro Product: The nitroso intermediate is then oxidized by the sulfate radical anion or other oxidizing species in the reaction mixture to yield the final product, 3-methyl-2-nitro-1H-indole.

This proposed mechanism is supported by the observation of nitroso/oxime intermediates and the influence of radical scavengers on the reaction rate. researchgate.net

Mechanistic Insights into Electrophilic Nitration

Electrophilic aromatic substitution is a classical and widely studied mechanism for the nitration of aromatic compounds, including indoles. This pathway involves the attack of a potent electrophile, typically the nitronium ion (NO₂⁺), on the electron-rich aromatic ring.

In the context of 3-methyl-1H-indole, the indole ring is highly activated towards electrophilic attack. The reaction of 3-methyl-1H-indole with an electrophilic nitrating agent, such as trifluoroacetyl nitrate formed in situ from ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride (B1165640), proceeds through a distinct intermediate. nih.gov

The electrophile (NO₂⁺ or its carrier) is attacked by the π-electrons of the indole ring, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a σ-complex or Wheland intermediate. For 3-methyl-1H-indole, the attack at the C2 position is electronically favored, resulting in a carbocation that is stabilized by the adjacent methyl group and the nitrogen lone pair. The subsequent loss of a proton from the C2 position restores the aromaticity of the indole ring and yields the final 3-methyl-2-nitro-1H-indole product.

| Step | Description | Key Species |

|---|---|---|

| 1 | Generation of the Electrophile | Trifluoroacetyl nitrate (CF₃COONO₂) |

| 2 | Electrophilic Attack | σ-complex (Wheland intermediate) |

| 3 | Deprotonation | 3-methyl-2-nitro-1H-indole |

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an invaluable tool for elucidating reaction mechanisms. nih.govdntb.gov.uaeurjchem.com In the case of the electrophilic nitration of indoles, computational studies have been employed to model the reaction pathway and calculate the energies of intermediates and transition states. nih.gov

These calculations can provide insights into the regioselectivity of the reaction by comparing the activation energies for attack at different positions of the indole ring. For 3-methyl-1H-indole, computational results would be expected to show a lower activation barrier for the formation of the σ-complex at the C2 position compared to other positions, thus corroborating the experimentally observed product. Furthermore, these studies can help to visualize the geometry of the transition states and provide a more detailed understanding of the electronic factors that govern the reaction. nih.gov

A study on the regioselective nitration of various indoles using ammonium tetramethylnitrate and trifluoroacetic anhydride proposed a reaction mechanism supported by computational chemistry. nih.gov Although not exclusively focused on 3-methyl-1H-indole, the findings provide a strong theoretical framework for understanding the electrophilic nitration of this specific compound.

Mechanistic Studies of Dearomatization and Rearrangement Processes

The dearomatization of nitroindoles is a critical step in the synthesis of various complex heterocyclic structures. For 2-nitroindoles, catalytic enantioselective dearomatization can be triggered by a Michael addition, leading to the formation of diverse 3,3'-disubstituted oxindoles acs.orgnih.gov. These processes involve a dearomatization/rearomatization sequence. While these studies provide insight into the reactivity of the nitroindole scaffold, the specific mechanistic nuances for 3-methyl-2-nitro-1H-indole are often explored through its subsequent reactions and transformations.

[4+1]-Spirocyclization and Isomerization Pathways

A significant reaction pathway involving indole derivatives is the [4+1]-spirocyclization with nitroalkenes. Research has shown that an acid-assisted [4+1]-cycloaddition of indoles with nitrostyrenes can produce 4'H-spiro[indole-3,5'-isoxazoles] in a diastereomerically pure form nih.govresearchgate.net.

A method has been developed to activate the otherwise unreactive 3-(2-nitroethyl)-1H-indole byproduct. This involves using phosphoryl chloride in the presence of a base. The mechanism is believed to proceed through the stabilization of the reactive nitronate tautomer in the form of a phosphorylated mixed anhydride, which can then undergo spirocyclization and subsequent rearrangement to the desired acetonitrile (B52724) products nih.gov.

Table 1: Selected Yields of 3-(2-nitroethyl)-1H-indoles from Indoles and β-Nitrostyrenes

| Indole Derivative | β-Nitrostyrene Derivative | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-(p-tolyl)-1H-indole | β-nitrostyrene | 3-(2-Nitro-1-phenylethyl)-2-(p-tolyl)-1H-indole | 74 | nih.gov |

| 2-(3,5-Dimethylphenyl)-1H-indole | β-nitrostyrene | 2-(3,5-Dimethylphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole | 93 | nih.gov |

| 2-(2,3-Dihydrobenzo[b] acs.orgrsc.orgdioxin-6-yl)-1H-indole | β-nitrostyrene | 2-(2,3-Dihydrobenzo[b] acs.orgrsc.orgdioxin-6-yl)-3-(2-nitro-1-phenylethyl)-1H-indole | 87 | nih.gov |

| 1-Methyl-2-phenyl-1H-indole | β-nitrostyrene | 1-Methyl-3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole | 74 | nih.govmdpi.com |

1,2-Alkyl Shifts and Cascade Transformations

Following the [4+1]-spirocyclization, the resulting spiro[indole-3,5'-isoxazoles] can undergo further transformations. An unusual cascade reaction has been observed upon the reduction of these spiro compounds with sodium borohydride (B1222165) researchgate.net. This transformation involves a ring opening of the isoxazole (B147169) moiety followed by a 1,2-alkyl shift nih.govresearchgate.net. A 1,2-alkyl shift is a type of carbocation rearrangement where an alkyl group migrates from one carbon atom to an adjacent one libretexts.orgwikipedia.org. This specific cascade reaction provides an efficient route to synthesize 2-(1H-Indol-3-yl)acetamides and 2-(1H-indol-2-yl)acetonitriles nih.govresearchgate.netnih.gov.

The driving force for this rearrangement is often the formation of a more stable intermediate wikipedia.org. In the context of these cascade transformations, the 1,2-alkyl shift is a key step that facilitates the conversion of the spirocyclic intermediate into the final rearranged product, demonstrating a complex and elegant molecular reorganization nih.gov.

Radical Mechanisms in Specific Derivatization Reactions

While many reactions of indoles proceed through ionic intermediates, radical mechanisms are also possible, though they appear to be less common for 1,2-rearrangements wikipedia.org. The synthesis of 3-nitroindoles can be achieved through radical pathways, but the subsequent derivatization of 3-methyl-2-nitro-1H-indole via radical mechanisms is not as extensively documented in the available literature. Generally, a 1,2-rearrangement can be initiated by the formation of a reactive intermediate, including a free radical generated through homolysis wikipedia.org. However, the energy required for a radical 1,2-shift in aryl radicals can be substantial wikipedia.org. Mechanistic investigations involving radical trapping and competition experiments are often employed to confirm the involvement of radical species in a reaction pathway researchgate.net. For 3-nitroindoles, mechanistic studies have suggested that certain palladium-catalyzed reactions may involve a highly reactive Ar-Pd-C-2-nitroindole complex, highlighting the directing role of the nitro group, rather than a purely radical-based mechanism researchgate.net.

Kinetic Studies and Reaction Rate Analyses

Kinetic studies provide quantitative insight into reaction mechanisms, rates, and the factors that influence them. For the nitrosation of 3-substituted indoles, including 3-methylindole (B30407), kinetic analyses have shown that the reaction reaches an equilibrium between the reactants (nitrous acid and the indole) and the 1-nitroso derivative rsc.org. The rates of these reactions were found to be almost completely insensitive to the acidity of the medium, and they were not catalyzed by typical nitrosation catalysts like halides rsc.org. This atypical behavior suggests a distinct reaction mechanism compared to other N-nitrosation reactions rsc.org.

The synthesis of related 2-methyl-3-nitroindoles has been described, but the characterization data for the 3-methyl-2-nitro isomer is not provided in these sources. While basic properties such as the molecular formula (C₉H₈N₂O₂) and melting point (139-140 ºC) are documented for 3-methyl-2-nitro-1H-indole, the in-depth analytical data required to populate the requested sections of the article is absent.

Therefore, it is not possible to provide a thorough and scientifically accurate article on the advanced spectroscopic and crystallographic analyses of 3-methyl-2-nitro-1H-indole based on the currently available information.

Advanced Spectroscopic and Crystallographic Analyses

X-ray Crystallography for Solid-State Structural Determination

Analysis of Intermolecular Interactions and Packing

Detailed experimental crystallographic data for 3-methyl-2-nitro-1H-indole, which would be necessary for a precise analysis of its crystal packing and intermolecular interactions, is not available in the reviewed scientific literature.

However, based on the analysis of closely related nitro-substituted indole (B1671886) compounds, a hypothetical packing arrangement can be proposed. Molecules of this type are often stabilized in the solid state by a network of intermolecular hydrogen bonds. For instance, in the crystal structure of some indole derivatives, pairs of N-H···O hydrogen bonds link molecules to form inversion dimers. It is highly probable that the N-H group of the indole ring in 3-methyl-2-nitro-1H-indole would act as a hydrogen bond donor, while the oxygen atoms of the nitro group would serve as acceptors. This interaction would be a dominant factor in the molecular packing.

Conformational Analysis in the Crystalline State

A definitive conformational analysis of 3-methyl-2-nitro-1H-indole in its crystalline state cannot be provided without experimental single-crystal X-ray diffraction data.

Nonetheless, insights can be drawn from the structures of analogous molecules. The indole ring system is characteristically planar or nearly planar. For example, in the related compound 3-(2-Methyl-2-nitropropyl)-1H-indole, the indole ring is reported to be essentially planar, with only a minor root-mean-square deviation of 0.0136 Å nih.govnih.gov. It is expected that the bicyclic core of 3-methyl-2-nitro-1H-indole would adopt a similar planar conformation.

The key conformational variables would be the torsion angles describing the orientation of the C2-nitro and C3-methyl groups relative to the indole plane. The nitro group is likely to be slightly twisted out of the indole plane to minimize steric hindrance with the adjacent methyl group at the C3 position and the hydrogen atom at the N1 position. The degree of this rotation would be a balance between steric effects and the electronic effects of conjugation between the nitro group and the π-system of the indole ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

While a complete, experimentally verified vibrational analysis for 3-methyl-2-nitro-1H-indole is not presently available, a reliable assignment of its characteristic infrared (IR) and Raman bands can be compiled from spectral data of structurally similar compounds, such as 3-methylindole (B30407) and other nitro-indole derivatives mdpi.comresearchgate.netresearchgate.net. The nitro group, in particular, has well-defined vibrational modes mdpi.com.

The expected vibrational frequencies are crucial for identifying the compound's functional groups. The N-H stretching vibration of the indole ring is anticipated to appear as a sharp, distinct band around 3400 cm⁻¹ mdpi.comresearchgate.net. The aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group are found just below this value.

The most characteristic vibrations for the nitro group are its asymmetric and symmetric stretches, which are expected in the regions of 1500-1530 cm⁻¹ and 1330-1350 cm⁻¹, respectively mdpi.com. The aromatic C=C stretching vibrations from the indole ring will produce a series of bands in the 1450-1620 cm⁻¹ region researchgate.net.

The table below summarizes the predicted key vibrational frequencies and their assignments for 3-methyl-2-nitro-1H-indole.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| ν(N-H) stretch | Indole N-H | ~3400 | Medium-Sharp |

| ν(C-H) stretch | Aromatic C-H | 3050-3150 | Medium |

| ν(C-H) stretch | Methyl C-H | 2850-2980 | Medium |

| νas(NO₂) stretch | Nitro N=O | 1515-1530 | Strong |

| ν(C=C) stretch | Aromatic C=C | 1450-1620 | Medium-Strong |

| νs(NO₂) stretch | Nitro N=O | 1330-1350 | Strong |

| δ(NO₂) scissoring | Nitro O-N-O | ~850 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Isomer Identification and Electronic Transitions

The parent 3-methylindole molecule exhibits strong absorption bands in the ultraviolet region, typically between 220 nm and 290 nm researchgate.net. These absorptions are due to π→π* electronic transitions within the aromatic π-system of the indole ring. The introduction of a nitro group at the C2 position is expected to significantly influence the spectrum.

The nitro group acts as a powerful auxochrome and chromophore. Its electron-withdrawing nature and the presence of non-bonding electrons on the oxygen atoms introduce two primary effects:

Bathochromic Shift: The conjugation of the nitro group with the indole π-system is expected to shift the primary π→π* absorption bands to longer wavelengths (a red shift).

n→π Transitions:* The nitro group allows for a weak n→π* transition, which typically appears as a low-intensity shoulder or a separate band at a longer wavelength than the main π→π* bands, often extending into the visible region and contributing to the color of nitro compounds.

The UV-Vis spectrum is therefore a powerful tool for confirming the presence of the conjugated nitro-indole system. The exact λmax values would be sensitive to the solvent used due to solvatochromic effects, particularly affecting the n→π* transition.

The table below outlines the expected electronic transitions for 3-methyl-2-nitro-1H-indole.

| Wavelength (λmax) Range | Electronic Transition | Associated Chromophore | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| 230-320 nm | π→π | Conjugated Indole π-System | High |

| >320 nm | n→π | Nitro Group (NO₂) | Low |

Theoretical and Computational Studies on 3 Methyl 2 Nitro 1h Indole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties and reactivity of organic compounds.

The initial step in computational analysis involves geometry optimization to determine the most stable three-dimensional arrangement of atoms in the molecule. nih.govscirp.org This process identifies the minimum energy conformation on the potential energy surface. For 3-methyl-2-nitro-1H-indole, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G+(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. nih.gov

Upon obtaining the optimized geometry, the electronic structure can be analyzed. A key aspect of this is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govirjweb.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular reactivity, kinetic stability, and polarizability. nih.govscirp.org A smaller energy gap suggests higher reactivity. nih.gov For indole (B1671886) derivatives, the HOMO is typically distributed over the indole ring, while the LUMO may be localized on the nitro group, indicating that this region is prone to nucleophilic attack.

Table 1: Predicted Electronic Properties of 3-Methyl-2-Nitro-1H-Indole (Illustrative)

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -2.1 eV | Electron-accepting ability |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules based on DFT calculations.

DFT calculations are instrumental in predicting the reactivity of a molecule. mdpi.com Global reactivity descriptors such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω) can be derived from the HOMO and LUMO energies. irjweb.com These descriptors provide a quantitative measure of the molecule's stability and reactivity. irjweb.com For instance, the electrophilicity index helps in understanding the polar nature of cycloaddition reactions involving similar compounds. growingscience.com

Furthermore, DFT can be used to model reaction pathways and calculate the activation energies of potential reactions. mdpi.com This involves locating the transition state structures and calculating their energies relative to the reactants and products. Such studies can elucidate the mechanism of reactions, for example, in cycloaddition reactions involving nitroalkenes. researchgate.net For 3-methyl-2-nitro-1H-indole, this could involve modeling its behavior in electrophilic aromatic substitution or cycloaddition reactions. researchgate.net

The presence of rotatable bonds, such as the C-N bond connecting the nitro group to the indole ring, gives rise to different conformers. DFT calculations can be used to explore the conformational landscape by performing a potential energy surface (PES) scan. ekb.eg This involves systematically rotating the dihedral angle of interest and calculating the energy at each step to identify the most stable conformers and the energy barriers between them. mdpi.com

Table 2: Calculated Rotational Barrier for the Nitro Group in 3-Methyl-2-Nitro-1H-Indole (Illustrative)

| Rotational Dihedral Angle | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0° | 5.8 | Eclipsed (Transition State) |

| 90° | 0 | Perpendicular (Stable) |

Note: This table provides an illustrative example of a rotational energy profile calculated by DFT.

DFT is a reliable method for predicting various spectroscopic properties, which can then be compared with experimental data for structure validation. researchgate.net Vibrational frequencies corresponding to infrared (IR) spectra can be calculated from the optimized geometry. rsc.org These theoretical spectra can aid in the assignment of experimental vibrational bands. acs.org

Similarly, electronic transitions can be predicted using Time-Dependent DFT (TD-DFT), which provides information about UV-Visible absorption spectra, including excitation energies and oscillator strengths. scirp.org Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated, offering further support for the proposed molecular structure. rsc.orgmdpi.com

The indole nucleus is known to undergo electrophilic substitution reactions. DFT can be used to predict the regioselectivity of these reactions by analyzing local reactivity descriptors. The molecular electrostatic potential (MEP) surface visually indicates the electron-rich and electron-poor regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. nih.gov For indoles, the C3 position is generally the most nucleophilic; however, since it is substituted in 3-methyl-2-nitro-1H-indole, other positions on the pyrrole (B145914) or benzene (B151609) ring would be the likely sites for electrophilic attack.

Condensed Fukui functions and dual descriptors can also be calculated to provide a more quantitative prediction of the most reactive sites for electrophilic, nucleophilic, and radical attacks. mdpi.com Studies on the nitration of indoles have shown that such computational approaches can successfully explain the observed regioselectivity. nih.gov

Molecular Dynamics Simulations (if applicable for specific interactions/reactions)

While DFT is excellent for studying the properties of single molecules or small molecular clusters, Molecular Dynamics (MD) simulations are more suited for exploring the behavior of molecules over time, particularly in solution or in complex biological systems. biointerfaceresearch.com If 3-methyl-2-nitro-1H-indole were to be studied for its interaction with a larger molecule, such as a protein or DNA, MD simulations could provide valuable insights into the binding modes, interaction energies, and stability of the resulting complex. biointerfaceresearch.com However, based on the available literature, specific MD simulation studies on 3-methyl-2-nitro-1H-indole are not prevalent.

Quantum Chemical Calculations for Intermediate and Product Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms by calculating the energies of reactants, transition states, intermediates, and products. While specific computational studies on the reaction energetics of 3-methyl-2-nitro-1H-indole are not extensively documented in the literature, the principles can be understood by examining theoretical studies on analogous reactions, such as the electrophilic nitration of other aromatic systems. eurjchem.comresearchgate.net

The formation of 3-methyl-2-nitro-1H-indole would likely proceed via the electrophilic nitration of 3-methyl-1H-indole. In this process, an electrophile, typically the nitronium ion (NO₂⁺), attacks the electron-rich indole ring. The indole nucleus is highly reactive towards electrophiles, with the C3 position being the most nucleophilic. However, since the C3 position is substituted with a methyl group, the electrophilic attack would be directed to the C2 position.

The mechanism involves the formation of a high-energy intermediate known as a σ-complex, or Wheland intermediate. eurjchem.com Quantum chemical calculations can model this process and determine the key energetic parameters.

Key aspects that can be analyzed include:

Intermediate Energetics: The energy of the σ-complex formed during the attack of the nitronium ion at the C2 position can be calculated. This allows for an assessment of its stability relative to the reactants and products. The presence of the methyl group at C3 and the indole nitrogen atom influences the stability of this intermediate.

Activation Energy Barriers: By locating the transition state (TS) on the potential energy surface, the activation energy (Ea or ΔG‡) for the reaction can be calculated. eurjchem.commdpi.com This is the energy barrier that must be overcome for the reaction to proceed and is crucial for predicting reaction rates. For the nitration of 3-methyl-1H-indole, two main transition states would be modeled: one leading to the formation of the σ-complex and another for the subsequent deprotonation to yield the final product.

A hypothetical energy profile for the nitration of 3-methyl-1H-indole at the C2 position, as could be determined by DFT calculations, is illustrated below. The values are illustrative and represent the type of data that would be generated from such a study.

| Species | Description | Relative Energy (kJ/mol) (Illustrative) |

|---|---|---|

| Reactants | 3-Methyl-1H-indole + NO₂⁺ | 0 |

| Transition State 1 (TS1) | Formation of the σ-complex | +65 |

| σ-Complex Intermediate | C2-nitro, C2-H cation | +25 |

| Transition State 2 (TS2) | Deprotonation of the σ-complex | +40 |

| Products | 3-Methyl-2-nitro-1H-indole + H⁺ | -110 |

These calculations provide fundamental insights into the regioselectivity and kinetic feasibility of the synthesis of 3-methyl-2-nitro-1H-indole. For instance, comparing the activation energies for attack at the C2 position versus other positions on the indole ring would theoretically confirm why C2 is the preferred site of nitration when C3 is blocked.

QSAR and Cheminformatics Applications

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with a specific property, such as its physicochemical characteristics or reactivity. mdpi.commdpi.com Cheminformatics employs computational methods to analyze chemical information. For 3-methyl-2-nitro-1H-indole, these approaches can be used to predict its properties and compare it to other related nitroaromatic compounds, without directly assessing biological activity.

The foundation of any QSAR or cheminformatics analysis is the calculation of molecular descriptors. nih.gov These are numerical values that encode different aspects of a molecule's structure and properties. For 3-methyl-2-nitro-1H-indole, a range of descriptors would be calculated to build models related to its behavior.

Key classes of molecular descriptors include:

Physicochemical Descriptors: These describe properties like hydrophobicity (LogP), molecular weight (MW), molar refractivity (MR), and polar surface area (PSA). The nitro group significantly impacts these properties, increasing polarity and the potential for hydrogen bonding.

Topological Descriptors: These are numerical representations of molecular connectivity and shape, such as connectivity indices and kappa shape indices.

Quantum Chemical Descriptors: Derived from quantum chemical calculations, these descriptors quantify electronic properties. researchgate.net Important examples include:

HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to a molecule's ability to donate or accept electrons. The large HOMO-LUMO gap is an indicator of high kinetic stability. mdpi.com

Electron Affinity and Ionization Potential: These relate to the energy change upon adding or removing an electron.

Global Reactivity Indices: Properties like hardness, electronegativity, and electrophilicity can be calculated to provide a quantitative measure of chemical reactivity. researchgate.net

Electrostatic Potential (ESP): Maps of the electrostatic potential on the molecular surface can identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), guiding the understanding of intermolecular interactions.

The table below presents a set of hypothetical, yet representative, calculated descriptors for 3-methyl-2-nitro-1H-indole, illustrating the type of data used in QSAR and cheminformatics.

| Descriptor Type | Descriptor Name | Illustrative Value | Relevance |

|---|---|---|---|

| Physicochemical | Molecular Weight (g/mol) | 190.18 | Basic molecular property |

| LogP (Octanol-Water Partition) | 2.5 | Describes hydrophobicity and solubility | |

| Polar Surface Area (Ų) | 68.9 | Influences solubility and intermolecular interactions | |

| Quantum Chemical | HOMO Energy (eV) | -7.1 | Relates to electron-donating ability |

| LUMO Energy (eV) | -2.5 | Relates to electron-accepting ability | |

| HOMO-LUMO Gap (eV) | 4.6 | Indicator of chemical reactivity and stability | |

| Electrophilicity Index (ω) | 2.55 | Quantifies the ability to act as an electrophile |

Applications in Cheminformatics:

Beyond QSAR, these descriptors allow 3-methyl-2-nitro-1H-indole to be placed within a larger chemical context. Cheminformatics applications include:

Chemical Space Analysis: By plotting compounds based on multiple descriptors, the position of 3-methyl-2-nitro-1H-indole relative to other known indole or nitroaromatic compounds can be visualized. This helps in understanding its uniqueness and potential similarities in physicochemical behavior.

Similarity and Diversity Analysis: Using molecular fingerprints and descriptors, one can quantitatively assess the structural similarity of 3-methyl-2-nitro-1H-indole to other compounds in a database. This is useful for analogue searching or for ensuring structural diversity in a compound library.

Applications in Advanced Organic Synthesis

Role as a Precursor for Diverse Indole (B1671886) Derivatives

3-methyl-2-nitro-1H-indole serves as a key intermediate for the synthesis of a wide array of substituted indole derivatives. The nitro group at the C2 position is particularly important as it can be readily transformed into other functional groups, providing a gateway to further molecular complexity. A primary transformation is the reduction of the nitro group to an amino group, which then serves as a handle for numerous derivatization reactions. This amino group can be acylated, alkylated, or used in the construction of new heterocyclic rings fused to the indole core.

Furthermore, the indole ring itself, activated by the substituents, can undergo various electrophilic substitution reactions. The inherent reactivity of indoles, combined with the directing effects of the existing methyl and nitro groups, allows for the regioselective introduction of new substituents at other positions of the indole scaffold. This versatility makes 3-nitroindoles, in general, important intermediates in the synthesis of organic molecules with potential biological activity. nih.govmdpi.com

Building Block for Complex Heterocyclic Scaffolds

The indole nucleus is considered a "privileged structure" in medicinal chemistry, and its incorporation into larger, more complex heterocyclic scaffolds is a common strategy in drug discovery. mdpi.comsigmaaldrich.com 3-methyl-2-nitro-1H-indole is an effective building block for this purpose. The functional groups on the indole core can participate in cyclization and annulation reactions to construct fused polycyclic systems. For instance, the C2-nitro group, upon reduction to an amine, can react with bifunctional reagents to form fused pyrazines, pyridazines, or other nitrogen-containing heterocycles. These complex scaffolds are prevalent in a variety of pharmacologically active compounds. sigmaaldrich.com The development of synthetic methods to create indole-fused seven-membered heterocycles, for example, highlights the ongoing interest in expanding the chemical space around the indole core. rsc.org

Utilization in Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. Indoles are frequently used as components in MCRs to generate diverse heterocyclic libraries. bohrium.com The reactivity of 3-methyl-2-nitro-1H-indole can be harnessed in MCRs to produce highly functionalized and structurally diverse products. The indole can act as a nucleophile, reacting with various electrophiles generated in situ during the MCR cascade. This approach provides a rapid and efficient means to access complex indole-containing scaffolds, which are valuable in the development of new pharmaceutical compounds. rsc.orgbohrium.com

Synthetic Utility in Generating Specific Target Molecules

Beyond its general use as a versatile precursor, 3-methyl-2-nitro-1H-indole has been employed in synthetic routes targeting specific classes of molecules.

The synthesis of substituted indoles and their reduced form, indolines, is a major focus of organic synthesis. Starting from 3-methyl-2-nitro-1H-indole, the reduction of the C2-nitro group can be coupled with the reduction of the indole double bond to yield 3-methyl-2-aminoindoline derivatives. Alternatively, selective reduction of the nitro group preserves the indole core, yielding 2-amino-3-methylindole. This intermediate is highly valuable; for example, it can undergo N-alkylation, providing access to a range of N-substituted indole derivatives. mdpi.com An example of N-alkylation on a related 3-nitroindole system involves reaction with para-quinone methides using a base like potassium carbonate to yield N-diarylmethylindole derivatives. mdpi.com

Table 1: Examples of N-Alkylation of 3-Nitroindoles with para-Quinone Methides mdpi.com

| 3-Nitroindole Derivative | para-Quinone Methide | Product | Yield |

|---|---|---|---|

| N-Boc-3-nitroindole | 2,6-di-tert-butyl-4-(phenyl-methylene)cyclohexa-2,5-dienone | N-[bis(4-hydroxy-3,5-di-tert-butylphenyl)methyl]-3-nitroindole | 66% |

| N-Boc-5-bromo-3-nitroindole | 2,6-di-tert-butyl-4-(phenyl-methylene)cyclohexa-2,5-dienone | N-[bis(4-hydroxy-3,5-di-tert-butylphenyl)methyl]-5-bromo-3-nitroindole | 57% |

While not originating directly from 3-methyl-2-nitro-1H-indole, a notable transformation in indole chemistry involves the conversion of the related 3-(2-nitroethyl)-1H-indole byproducts into valuable 2-(1H-indol-2-yl)acetonitriles. nih.govnih.govmdpi.com This reaction proceeds through an acid-assisted [4+1]-spirocyclization of the nitroalkane side chain, followed by a diastereoselective rearrangement to furnish the target acetonitrile (B52724). nih.govmdpi.com This chemistry underscores the synthetic utility of the nitro group in facilitating complex rearrangements and constructing valuable functional groups on the indole scaffold. Although this specific pathway applies to an isomeric nitro-indole, it illustrates the type of complex transformations that nitro-functionalized indoles can undergo.

Table 2: Conversion of 3-(2-Nitroethyl)-1H-indoles to 2-(1H-Indol-2-yl)acetonitriles mdpi.com

| Starting 3-(2-Nitroethyl)-1H-indole | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole | Tf2O, 2,6-lutidine, CH2Cl2, -78 °C to rt | 2-(2-phenyl-1H-indol-2-yl)-2-phenylacetonitrile | 94% |

| 2-methyl-3-(1-(2-methoxyphenyl)-2-nitroethyl)-1H-indole | Tf2O, 2,6-lutidine, CH2Cl2, -78 °C to rt | 2-(2-methoxyphenyl)-2-(2-methyl-1H-indol-2-yl)acetonitrile | 84% |

Design and Synthesis of Ligands (if applicable for advanced catalytic applications)

The use of nitrogen-containing heterocyclic compounds as ligands in transition metal catalysis is a cornerstone of modern synthetic chemistry. These ligands are crucial for controlling the reactivity and selectivity of catalytic processes. Indole derivatives can be elaborated into sophisticated ligand architectures for use in asymmetric catalysis. While the direct application of 3-methyl-2-nitro-1H-indole as a ligand is not extensively documented, its potential lies in its role as a precursor. The 2-amino-3-methylindole, obtained after reduction, can be further functionalized to create bidentate or polydentate ligands. For example, the amino group could be used to attach phosphine (B1218219), oxazoline, or other coordinating moieties, leading to novel P,N or N,N-type ligands suitable for a range of catalytic applications, including cross-coupling reactions, hydrogenations, and hydrosilylations. cmu.edu

While specific, large-scale applications of 3-methyl-2-nitro-1H-indole are not extensively documented in mainstream chemical literature, its structure lends itself to significant potential as a versatile synthetic intermediate. The applications of this compound can be inferred from the established reactivity of the 2-nitroindole chemical class. These compounds are recognized as important building blocks for constructing more complex heterocyclic systems. researchgate.net

The primary synthetic utility of 2-nitroindoles, including the 3-methyl derivative, lies in their function as precursors for various cycloaddition and condensation reactions. The electron-deficient nature of the indole ring, particularly at the C3 position, makes it susceptible to specific synthetic transformations.

Detailed Research Findings:

Precursor for Fused Heterocycles: Research has shown that 2-nitroindoles are valuable precursors for synthesizing pyrrolo[2,3-b]indoles. researchgate.net This is typically achieved through reactions like the Barton-Zard pyrrole (B145914) synthesis, which involves the reaction of a nitro compound with an isocyanoacetate. researchgate.net The presence of the methyl group at the C3 position in 3-methyl-2-nitro-1H-indole would, however, necessitate alternative synthetic strategies or preliminarily functionalization, as the classic Barton-Zard reaction often involves the C3 position.

Diels-Alder Reactions: The electron-withdrawing nitro group activates the indole system, enabling it to participate as a dienophile in Diels-Alder reactions. This reactivity provides a pathway to the synthesis of carbazoles, which are another class of important nitrogen-containing heterocycles. researchgate.net

Catalytic Enantioselective Reactions: The broader class of 2-nitroindoles has been successfully employed in catalytic enantioselective dearomatization/rearomatization reactions. acs.org In these processes, the 2-nitroindole undergoes a Michael addition with a nucleophile (such as a 3-monosubstituted oxindole), leading to the formation of complex chiral molecules. acs.org This highlights a potential, albeit underexplored, application for 3-methyl-2-nitro-1H-indole in asymmetric synthesis.

Reduction of the Nitro Group: A fundamental reaction in the synthetic application of this compound is the reduction of the 2-nitro group to a 2-amino group. This transformation yields 3-methyl-1H-indol-2-amine, a highly useful intermediate for synthesizing fused heterocyclic systems like imidazo[1,2-a]indoles or pyrazino[1,2-a]indoles, which are scaffolds of interest in medicinal chemistry.

Below is a table summarizing the potential synthetic transformations involving the 2-nitroindole core structure, which are applicable to 3-methyl-2-nitro-1H-indole.

| Reaction Type | Reagents/Catalysts | Resulting Compound Class | Potential Product from 3-methyl-2-nitro-1H-indole |

| Reduction | H₂, Pd/C; SnCl₂; Fe/HCl | 2-Aminoindoles | 3-methyl-1H-indol-2-amine |

| Dearomatization/ Aromatization | Organocatalyst, Oxindoles | 3-Indolyl-3'-alkyloxindoles | Chiral oxindole (B195798) derivatives |

| Diels-Alder Cycloaddition | Dienes | Carbazoles | Substituted carbazole (B46965) derivatives |

| Nucleophilic Substitution | Various Nucleophiles | C2-substituted indoles | Functionalized 3-methylindoles |

This table represents potential applications based on the reactivity of the 2-nitroindole class of compounds.

Advanced Material Science Applications

Currently, there is a lack of specific research in scientific literature detailing the application of 3-methyl-2-nitro-1H-indole in the field of advanced material science. The potential for indole derivatives in materials science is an emerging area, often focused on their electronic and photophysical properties for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic solar cells. However, no studies have specifically investigated or confirmed the utility of 3-methyl-2-nitro-1H-indole for these purposes. Speculation on its use in this field remains unsubstantiated without dedicated research into its material properties.

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of nitroindoles often involves harsh acidic conditions, such as the use of concentrated nitric acid, which can lead to environmental concerns and limited functional group tolerance. nih.gov Future research is intensely focused on developing greener, more sustainable synthetic pathways. A significant advancement in this area is the development of non-acidic and non-metallic conditions for the regioselective nitration of indoles. nih.govnih.gov

One promising method involves the in-situ generation of trifluoroacetyl nitrate (B79036) (CF₃COONO₂) from the reaction of tetramethylammonium (B1211777) nitrate with trifluoroacetic anhydride (B1165640). nih.gov This electrophilic nitrating agent effectively nitrates a variety of indole (B1671886) substrates at the C3 position with high regioselectivity. nih.govnih.gov For precursors where the C3 position is already substituted, like in the synthesis of 3-methyl-2-nitro-1H-indole, analogous strategies that avoid strong acids are being explored. The key advantages of such methods include milder reaction conditions, the avoidance of corrosive and hazardous reagents, and improved compatibility with a wider range of functional groups. nih.gov

Scalability is another critical aspect of sustainable synthesis. Recent protocols have demonstrated the feasibility of scaling up these modern nitration reactions; for instance, the synthesis of N-Boc-3-nitroindole has been successfully performed on a 100-gram scale, achieving a high isolated yield. nih.gov The principles of these scalable, sustainable methods are directly applicable to the synthesis of 3-methyl-2-nitro-1H-indole and its derivatives.

| Parameter | Traditional Method | Emerging Sustainable Method |

|---|---|---|

| Nitrating Agent | Concentrated Nitric Acid (HNO₃) in H₂SO₄ | Trifluoroacetyl nitrate (generated in situ) |

| Reaction Conditions | Strongly acidic, often low temperatures | Non-acidic, non-metallic, sub-room temperature |

| Key Advantages | Established procedure | Environmentally friendlier, higher functional group tolerance, improved safety profile. nih.govnih.gov |

Exploration of Unprecedented Reactivity Patterns

The electron-deficient nature of the 3-nitroindole core makes it an excellent electrophile, a property that has been extensively utilized. rsc.org However, future research is aimed at uncovering novel modes of reactivity. An emerging area of exploration is the use of 3-nitroindoles as nucleophiles in specific, controlled reactions.

A recent breakthrough demonstrated an unprecedented N-alkylation of 3-nitroindoles with para-quinone methides. nih.gov In this reaction, the 3-nitroindole, typically considered an electrophile, acts as a latent N-centered nucleophile. This transformation, proceeding via an aza-1,6-Michael addition sequence, opens new avenues for creating structurally diverse N-diarylmethylindoles. nih.gov

Another novel reaction pathway being explored is the dearomative [3 + 2] cycloaddition. Researchers have shown that 3-nitroindoles can react with fumaric acid amide esters under base-controlled conditions to yield diverse and highly functionalized pyrrolo[2,3-b]indole (B14758588) derivatives. mdpi.com This strategy leverages a dearomatization-aromatization sequence to build complex heterocyclic scaffolds with excellent chemoselectivity. These examples highlight a paradigm shift, treating 3-nitroindoles not just as simple electrophilic substrates but as versatile building blocks capable of engaging in previously unexploited reaction cascades. rsc.orgmdpi.com

Advanced Catalytic Applications of 3-Methyl-2-nitro-1H-indole

While 3-methyl-2-nitro-1H-indole is not typically a catalyst itself, it is a valuable substrate in advanced catalytic transformations, enabling the synthesis of complex, chiral molecules. Future research will likely expand upon its role in organocatalytic and metal-catalyzed reactions.

A notable application is the organocatalytic asymmetric allylic alkylation of 2-methyl-3-nitroindoles with Morita–Baylis–Hillman carbonates. rsc.org Using a chiral biscinchona alkaloid catalyst, this reaction provides a direct route to the enantioselective functionalization of the indole C(sp³)–H bonds, yielding valuable chiral indole derivatives. rsc.org Such catalytic methods are crucial for the pharmaceutical industry, where enantiomeric purity is paramount.

Furthermore, the indole scaffold is a well-established component of ligands in metal catalysis. mdpi.com There is significant potential to chemically modify 3-methyl-2-nitro-1H-indole to serve as a chiral ligand for transition metal catalysts. The specific electronic properties conferred by the methyl and nitro groups could be harnessed to fine-tune the catalytic activity and selectivity of metal complexes in a variety of asymmetric transformations.

Integration with Flow Chemistry and Automation for Scalable Synthesis

The translation of novel synthetic methods from the laboratory to industrial-scale production requires efficiency, safety, and scalability. Flow chemistry, which involves performing reactions in continuous-flow reactors, offers significant advantages over traditional batch processing for the synthesis of indole derivatives. rsc.orgnih.gov

The integration of flow chemistry with the synthesis of 3-methyl-2-nitro-1H-indole is a promising future direction. Continuous-flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly when handling reactive intermediates or performing exothermic reactions. acs.org For indole synthesis, flow chemistry has been shown to dramatically reduce reaction times and increase productivity. nih.gov

Automated multistep continuous flow synthesis can combine several chemical transformations into a single, uninterrupted process. rsc.org This approach minimizes manual handling and purification of intermediates, streamlining the production of complex molecules. Applying this technology to the synthesis of 3-methyl-2-nitro-1H-indole and its subsequent derivatization could enable rapid, on-demand production and facilitate the creation of large compound libraries for drug discovery. rsc.orgacs.org

| Feature | Description and Benefit |

|---|---|

| Precise Control | Superior control over temperature, pressure, and mixing, leading to better yields and selectivity. rsc.org |

| Enhanced Safety | Small reaction volumes and efficient heat transfer minimize risks associated with hazardous reagents or exothermic reactions. acs.org |

| Scalability | Production can be scaled up by running the system for longer periods, facilitating industrial application. nih.gov |

| Automation | Enables multi-step syntheses in a single continuous process, increasing efficiency and throughput. rsc.orgacs.org |

Computational Design and Predictive Modeling for Structure-Reactivity Relationships

Computational chemistry is an increasingly powerful tool for accelerating chemical research. For 3-methyl-2-nitro-1H-indole, predictive modeling offers a pathway to understand its behavior and to design novel derivatives with tailored properties.

Structure-Reactivity Relationships: Quantitative Structure-Reactivity Relationships (QSRRs) can be developed to correlate the structural features of 3-methyl-2-nitro-1H-indole derivatives with their chemical reactivity. unina.it Computational studies, such as Density Functional Theory (DFT) calculations, can elucidate reaction mechanisms and explain the regioselectivity observed in synthetic reactions, such as the nitration of the indole core. nih.gov These models help researchers predict how modifications to the molecule will influence its reactivity in various chemical transformations.

Predictive Modeling for Biological Activity: In the context of drug discovery, computational tools are used to design novel indole derivatives and predict their biological activity. For instance, in-silico studies on 2-methylindole (B41428) derivatives have been used to design potential aromatase inhibitors for breast cancer therapy. These studies involve molecular docking to predict binding affinity to a target protein and ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity screenings to evaluate the drug-like properties of the designed compounds. Such computational workflows allow for the prioritization of the most promising candidates for synthesis and biological testing, saving significant time and resources. The electronic influence of the nitro group in 3-methyl-2-nitro-1H-indole makes it an interesting candidate for such computational design and evaluation studies.

Q & A

Q. Key considerations :

- Purification via column chromatography (e.g., silica gel, PE:EA = 10:1) .

- Validate regiochemistry using NMR (e.g., NOESY for spatial proximity) and X-ray crystallography .

Basic: How is the structure of 3-methyl-2-nitro-1H-indole characterized experimentally?

Answer:

Multi-technique validation is critical:

NMR spectroscopy :

- ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl at C3, nitro at C2).

- 2D experiments (HSQC, HMBC) to resolve coupling networks .

X-ray crystallography :

- Grow single crystals via slow evaporation (e.g., ethanol/water).

- Refine structures using SHELXL (e.g., SHELX-97 for bond-length analysis) .

- Generate ORTEP diagrams (e.g., ORTEP-3) to visualize thermal ellipsoids .

Example : The crystal structure of the analog 3-(2-methyl-2-nitropropyl)-1H-indole (CCDC 1444003) confirmed nitro-group geometry via anisotropic displacement parameters .

Advanced: How can conflicting bioactivity data for nitro-indole derivatives be resolved?

Answer:

Contradictions in bioactivity often arise from purity issues or assay variability . Methodological solutions include:

Purity validation :

- Use HPLC (≥95% purity) and elemental analysis (C, H, N within ±0.4% of theoretical) .

Standardized assays :

- Replicate assays under controlled conditions (e.g., fixed pH, temperature).

- Compare with positive controls (e.g., gramine derivatives for neuroprotective studies) .

SAR analysis :

- Systematically vary substituents (e.g., methyl vs. phenyl) and correlate with activity trends .

Case study : Discrepancies in antifungal activity of nitro-indoles were traced to impurities in early synthetic batches .

Advanced: How can reaction conditions be optimized for regioselective nitration of indoles?

Answer:

Optimization involves catalyst screening and kinetic control :

Catalyst selection :

- Iodine (10 mol%) in acetonitrile enhances electrophilic substitution at 40°C, achieving 98% yield for analogous nitro-indoles .

Temperature control :

- Lower temperatures (e.g., 0–25°C) favor kinetic products (e.g., 2-nitro over 4-nitro isomers) .

Q. Data-driven approach :

| Condition | Yield (%) | Regioselectivity (2-Nitro:4-Nitro) |

|---|---|---|

| I₂ (10 mol%), 40°C, 5h | 98 | 95:5 |

| FeCl₃, 40°C, 12h | 67 | 80:20 |

| Table adapted from iodine-catalyzed nitration studies . |

Basic: What safety protocols are essential for handling nitro-substituted indoles?

Answer:

Hazard mitigation :

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Waste disposal : Segregate nitro-containing waste; use licensed biohazard contractors .

- First aid :

- Inhalation: Move to fresh air; seek medical attention.

- Skin contact: Wash with soap/water; monitor for irritation .

Documentation : Maintain Safety Data Sheets (SDS) for all intermediates and products .

Advanced: How do substituents influence the electronic properties of nitro-indoles?

Answer:

The methyl group at C3 exerts electron-donating effects , which:

Direct nitration : Activate the indole ring for electrophilic attack at C2 via resonance stabilization .

Modify redox behavior : Methyl groups increase stability against oxidation, as shown in cyclic voltammetry studies of similar compounds .

Q. Computational validation :

- DFT calculations (e.g., B3LYP/6-31G*) can predict frontier molecular orbitals (HOMO/LUMO) to rationalize reactivity .

Advanced: How to address challenges in crystallizing nitro-indole derivatives?

Answer:

Crystallization strategies :

Solvent screening : Use mixed solvents (e.g., DCM/hexane) to reduce polarity gradually.

Seeding : Introduce microcrystals of analogous compounds (e.g., 3-nitroindoles) to induce nucleation .

Temperature gradients : Slow cooling from 50°C to RT minimizes disorder .

Case study : The crystal structure of 3-(2-methyl-2-nitropropyl)-1H-indole was resolved using SHELXL-2018, revealing intermolecular π-π stacking critical for lattice stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.